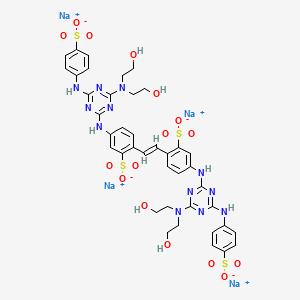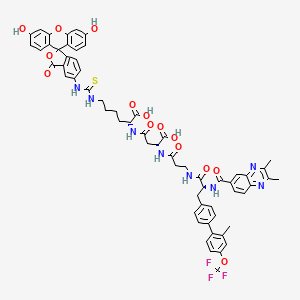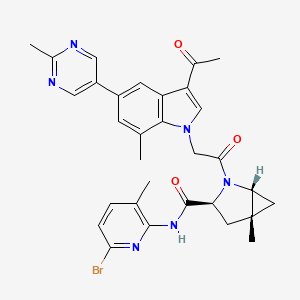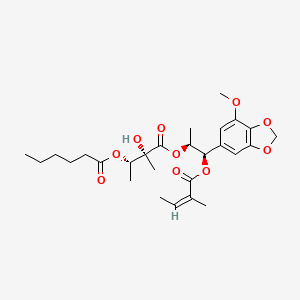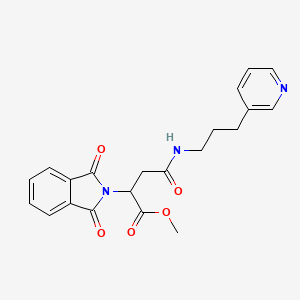
CalFluor 647 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CalFluor 647 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes, making it a valuable tool for sensitive biomolecule detection under no-wash conditions. It is water-soluble and has an excitation band that matches well with the 633 nm or 647 nm laser lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
CalFluor 647 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The synthesis typically involves the following steps:
Formation of the azide group: This is achieved by reacting a suitable precursor with sodium azide under controlled conditions.
Coupling with a fluorophore: The azide group is then coupled with a fluorophore through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the azide precursor: This is done in large reactors with precise control over temperature and pressure.
Coupling with the fluorophore: The azide precursor is then reacted with the fluorophore in large-scale reactors using copper catalysts to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
CalFluor 647 Azide primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules.
Common Reagents and Conditions
Reagents: Sodium azide, copper catalysts, alkynes, and fluorophores.
Conditions: The reactions are typically carried out in aqueous solutions at room temperature. .
Major Products
The major product of the reaction between this compound and an alkyne is a triazole-linked fluorophore. This product is highly fluorescent and can be used for various imaging applications .
Scientific Research Applications
CalFluor 647 Azide has a wide range of applications in scientific research:
Chemistry: Used for labeling and detecting alkyne-tagged molecules in chemical reactions.
Biology: Employed in the visualization of biomolecules such as glycans, DNA, RNA, and proteins in cells and tissues.
Medicine: Utilized in bioorthogonal chemistry for imaging and tracking biomolecules in living organisms.
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules .
Mechanism of Action
CalFluor 647 Azide exerts its effects through a click reaction mechanism. The azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The resulting triazole-linked fluorophore is highly fluorescent, enabling sensitive detection and imaging of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
- Alexa Fluor 647 Azide
- CF 647 Azide
- DyLight 649 Azide
- Cy5 Azide
Uniqueness
CalFluor 647 Azide is unique due to its high water solubility and compatibility with both copper-catalyzed and metal-free click reactions. This versatility makes it a valuable tool for a wide range of applications, from chemical synthesis to biological imaging .
Properties
Molecular Formula |
C43H66N7O10S2Si+ |
|---|---|
Molecular Weight |
933.2 g/mol |
IUPAC Name |
3-[2-[2-[4-azido-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1 |
InChI Key |
TZTBRZLWLFETQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


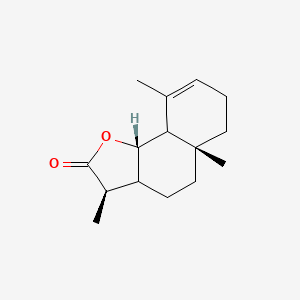

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

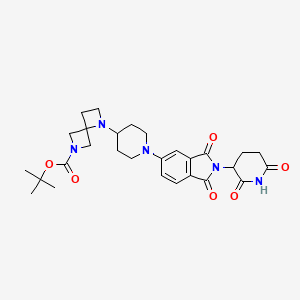
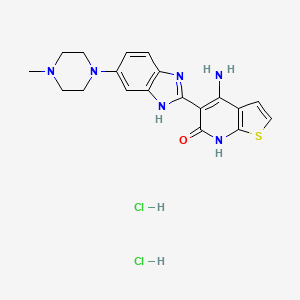
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
